Cinacalcet Impurity 8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWNEBVDXWCUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context of Cinacalcet Impurity 8
Chemical Name: (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid
The systematically assigned chemical name for Cinacalcet Impurity 8 is (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid. aquigenbio.compharmaffiliates.com This nomenclature precisely describes the molecule's structure. It is also known by several synonyms, including Trans-3-(3-Trifluoromethylphenyl)-2-propenoic Acid, (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic Acid, and (E)-m-(Trifluoromethyl)cinnamic Acid. pharmaffiliates.com The CAS number for this compound is 67801-07-4. aquigenbio.com
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| Chemical Name | (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid |
| CAS Number | 67801-07-4 |
| Molecular Formula | C10H7F3O2 |
| Molecular Weight | 216.16 g/mol |
| Synonyms | Trans-3-(3-Trifluoromethylphenyl)-2-propenoic Acid, (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic Acid, (E)-m-(Trifluoromethyl)cinnamic Acid |
Relationship to Cinacalcet and Other Related Impurities
This compound, or (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid, is a key starting material or intermediate in several synthetic routes for Cinacalcet hydrochloride. google.comgoogle.com The synthesis of Cinacalcet often involves the reaction of (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid with (R)-α-1-naphthylethylamine. google.com
The presence of this impurity in the final drug product is an indicator of an incomplete reaction or inadequate purification. Therefore, its levels are carefully monitored during the manufacturing process to ensure the quality and purity of the Cinacalcet active pharmaceutical ingredient (API). nih.gov
The synthesis of Cinacalcet can generate several other impurities besides Impurity 8. These can include starting materials, intermediates, by-products, and degradation products. Some of the known process-related impurities include (+)-R-1-(1-Naphthyl)ethylamine (a starting material), a regioisomer, and two diastereomeric isomers. nih.gov The formation of these impurities can be influenced by various factors during the synthesis, such as reaction conditions and the purity of starting materials. thieme-connect.com
The table below lists some of the compounds related to the synthesis of Cinacalcet:
| Compound Name | Role in Synthesis |
| (E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid | Starting material/Intermediate (Impurity 8) |
| Cinacalcet | Active Pharmaceutical Ingredient |
| (R)-α-1-Naphthylethylamine | Starting material |
| 3-[3-(Trifluoromethyl)phenyl]propanal | Intermediate |
| 3-(Trifluoromethyl)cinnamaldehyde | Intermediate |
| 3-[3-(Trifluoromethyl)phenyl]propionic acid | Intermediate |
The control of these impurities is a critical aspect of the pharmaceutical manufacturing process, ensuring the final product meets the stringent requirements for safety and efficacy.
Origin and Contextual Appearance of Cinacalcet Impurity 8
Formation as a Process-Related Impurity during Cinacalcet Synthesis
The synthesis of Cinacalcet is a multi-step process that can inadvertently lead to the formation of various impurities. google.com Cinacalcet Impurity 8 is recognized as a process-related impurity, meaning its origin is directly tied to the synthetic route employed to produce Cinacalcet. synthinkchemicals.com
Generation from Impurities in Starting Materials or Reagents
The formation of this compound can be traced back to the starting materials used for creating the side-chain of the Cinacalcet molecule. A common synthetic pathway for a key intermediate, 3-(3-trifluoromethylphenyl)propionic acid, begins with 3-trifluoromethylbenzaldehyde. beilstein-journals.org This aldehyde is condensed with malonic acid in the presence of piperidine (B6355638) and pyridine (B92270) to yield 3-(3-trifluoromethylphenyl)acrylic acid, which is precisely this compound. beilstein-journals.org
If this acrylic acid derivative is present as an impurity in the starting materials or is formed and not completely consumed in subsequent steps, it can be carried through the process and appear in the final product.
Influence of Specific Synthetic Protocols and Reaction Conditions on its Formation
Specific synthetic strategies for Cinacalcet intermediates directly involve the creation of this compound. For instance, the condensation of 3-trifluoromethylbenzaldehyde with malonic acid is a deliberate step in some synthetic routes to produce 3-(3-trifluoromethylphenyl)acrylic acid (Impurity 8) as a precursor. beilstein-journals.org
The subsequent step typically involves the hydrogenation of this acrylic acid to form 3-(3-trifluoromethylphenyl)propionic acid. beilstein-journals.org The efficiency of this hydrogenation reaction is critical. Incomplete reduction or side reactions can result in residual amounts of this compound. The table below outlines the reaction conditions for the formation of Impurity 8 (compound 9) as described in one synthetic protocol.
Table 1: Synthesis of this compound (Compound 9)
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-trifluoromethylbenzaldehyde (8) | Malonic acid (13), Piperidine (catalytic amount) | Pyridine | Heated to 115–120 °C for 4 hours | 3-(3-trifluoromethylphenyl)acrylic acid (9) | 90% |
Data sourced from a study on a novel asymmetric synthesis of Cinacalcet hydrochloride. beilstein-journals.org
The subsequent hydrogenation of this compound to its corresponding propionic acid is performed using a catalyst such as 10% Palladium on carbon (Pd/C) under hydrogen pressure. beilstein-journals.org The control of this reduction step is crucial to minimize the carry-over of the unsaturated Impurity 8.
Presence and Analytical Behavior in Stability Studies of Cinacalcet Active Pharmaceutical Ingredient (API)
The monitoring of impurities is a critical aspect of pharmaceutical quality control, encompassing both process-related impurities and those that form over time due to degradation. synthinkchemicals.comgoogle.com
Observation in Forced Degradation Studies of Cinacalcet
Forced degradation studies are essential for identifying potential degradation products that may arise during the shelf-life of a drug product. synthinkchemicals.com These studies involve subjecting the API to harsh conditions such as heat, humidity, light, acid, and base hydrolysis, and oxidation to accelerate decomposition. While this compound is primarily known as a process-related impurity originating from the synthesis, such studies are designed to detect any potential for it to form via degradation of the Cinacalcet molecule itself or to track the behavior of any pre-existing amounts of this impurity under stress conditions. The catalog of Cinacalcet-related compounds used in such studies often includes synthetic intermediates and potential degradation products for comprehensive impurity profiling. synthinkchemicals.com
Analytical Resolution from Degradation Products of Cinacalcet
To ensure the purity and quality of Cinacalcet, robust analytical methods are required to separate and quantify the API from its various impurities, including Impurity 8 and other degradation products. synthinkchemicals.com High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.
The development of a stability-indicating HPLC method involves creating conditions (e.g., mobile phase composition, column type, flow rate, and detection wavelength) that can effectively resolve Cinacalcet from all known process impurities and degradation products. The goal is to demonstrate that the analytical peak for Cinacalcet is pure and that all impurities are separated with sufficient resolution. Techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the identification and quantification of these impurities. synthinkchemicals.com Reference standards for impurities like this compound are crucial for method development, validation, and routine quality control testing. synzeal.comsynthinkchemicals.com
Synthetic Strategies for Cinacalcet Impurity 8 Reference Standard
Designed Synthetic Routes for Impurity Preparation
The preparation of a reference standard for Cinacalcet Impurity 8 (3-(Trifluoromethyl)benzoic acid) can be achieved through several established synthetic methodologies. These routes are designed to produce the compound with high yield and purity, suitable for use as an analytical standard.
One common and effective route is the oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959). This is a particularly relevant pathway as 3-(trifluoromethyl)benzaldehyde can be a starting material or intermediate in various Cinacalcet synthesis schemes. Its oxidation, either intentionally for standard preparation or occurring as an unwanted side reaction, leads to the formation of Impurity 8. A typical oxidation can be carried out using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. A greener approach involves the use of hydrogen peroxide with a diphenyl diselenide catalyst. chemicalbook.com
Another robust industrial method involves the hydrolysis of a more complex precursor, meta-trichloromethyl trifluoromethylbenzene. In this process, the trichloromethyl group (-CCl₃) is selectively hydrolyzed to a carboxylic acid group (-COOH) under the influence of a zinc-containing catalyst and water. massbank.eu This method is advantageous for large-scale production due to its efficiency and the high purity of the resulting product. massbank.eu
| Synthetic Route | Precursor | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|---|
| Oxidation | 3-(Trifluoromethyl)benzaldehyde | H₂O₂, Diphenyl diselenide | This method involves the direct oxidation of the aldehyde group to a carboxylic acid. Its relevance is heightened as the precursor is a potential starting material in Cinacalcet synthesis. | chemicalbook.com |
| Hydrolysis | meta-Trichloromethyl trifluoromethylbenzene | Zinc-containing catalyst, Water | A method suited for industrial scale, involving the selective hydrolysis of the -CCl₃ group to -COOH, yielding a high-purity product. | massbank.eu |
Isolation and Purification Techniques for Impurity Standards
Achieving the high degree of purity required for an analytical reference standard necessitates effective isolation and purification techniques. For this compound, which is a solid crystalline compound, a combination of chemical and physical methods is employed.
A highly effective method for purifying 3-(Trifluoromethyl)benzoic acid leverages its acidic nature. The crude product is dissolved in an aqueous base, such as sodium hydroxide, to form its water-soluble sodium salt. This solution is then washed with an organic solvent to extract any non-acidic organic impurities. Subsequently, the aqueous layer is acidified with an acid like hydrochloric acid, causing the high-purity 3-(Trifluoromethyl)benzoic acid to precipitate out of the solution, which can then be collected by filtration. massbank.eu Purity levels exceeding 99.9% have been reported using this technique. massbank.eu
Further purification can be accomplished using standard laboratory techniques such as recrystallization from a suitable solvent system. Additionally, chromatographic methods are essential for both purification and the final assessment of purity. High-Performance Liquid Chromatography (HPLC) is the foremost technique for quantifying residual impurities and confirming the purity profile of the reference standard against pharmacopeial requirements. chemicalbook.comchemicalbook.com
| Technique | Principle | Application Notes | Reference |
|---|---|---|---|
| Acid-Base Extraction/Precipitation | Differential solubility of the acidic compound and its salt form in aqueous and organic phases. | The crude solid is dissolved in aqueous NaOH, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid. | massbank.eu |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Used as a final polishing step to remove trace impurities and obtain a well-defined crystalline solid. | |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. | Primarily used for analytical purity assessment but can also be used on a preparative scale for purification of small quantities to very high purity. | chemicalbook.comchemicalbook.com |
Characterization of Synthesized Impurity Standards
The structural confirmation and identity of the synthesized this compound reference standard are established through a comprehensive analysis using various spectroscopic and physical methods. This ensures the material is suitable for its intended use in analytical testing.
The identity of the compound is confirmed by its characteristic physical properties and spectroscopic data. The material is typically a white to light yellow crystalline powder with a melting point in the range of 104-106 °C. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-(Trifluoromethyl)benzoic acid | nist.gov |
| Molecular Formula | C₈H₅F₃O₂ | nist.gov |
| Molecular Weight | 190.12 g/mol | nist.gov |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 104-106 °C | researchgate.net |
| CAS Number | 454-92-2 | nist.gov |
Spectroscopic analysis provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of the compound in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.6 and 8.4 ppm, along with a broad singlet for the acidic carboxylic proton typically observed above δ 12 ppm. chemicalbook.com ¹³C NMR provides signals for the carboxyl carbon, the trifluoromethyl carbon, and the aromatic carbons, confirming the substitution pattern. chemicalbook.comrsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A broad band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. nih.gov Strong absorptions corresponding to the C-F bonds of the CF₃ group are also present.
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a strong molecular ion (M⁺) peak at m/z 190. chemicalbook.comnist.gov Key fragmentation patterns include the loss of -OH (m/z 173) and the loss of -COOH (m/z 145), which are characteristic of benzoic acids. chemicalbook.com
The combination of these analytical techniques provides a complete profile for the characterization of the this compound reference standard, confirming its identity, structure, and purity. chemicalbook.com
Advanced Analytical Methodologies for Characterization and Quantification of Cinacalcet Impurity 8
Chromatographic Separation and Quantification Techniques
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. The development of a suitable HPLC method for Cinacalcet Impurity 8 requires careful optimization of chromatographic parameters to ensure its effective separation from the parent API and other related substances.
A reversed-phase HPLC (RP-HPLC) approach is typically employed for the analysis of Cinacalcet and its impurities. This methodology separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. The significant difference in the physicochemical properties between the acidic this compound and the basic Cinacalcet molecule necessitates a carefully designed method to achieve simultaneous analysis.
The choice of stationary phase is fundamental to achieving the desired separation. For the analysis of Cinacalcet and its impurities, octadecylsilane (C18 or ODS) columns are widely favored due to their strong hydrophobic retention capabilities, which are effective for a broad range of pharmaceutical compounds.
C18 Columns: These columns provide high hydrophobicity, leading to strong retention of non-polar compounds. They are considered the standard for impurity profiling in many pharmaceutical applications. For separating Cinacalcet and its related substances, C18 columns have demonstrated better separation efficiency compared to shorter-chain columns like C8. shimadzu-webapp.eu Columns such as the X-Terra Symmetry C18 and Acquity BEH Shield RP18 are examples of stationary phases used in validated methods for Cinacalcet impurity analysis. shimadzu-webapp.eunih.gov The use of modern C18 columns with high-purity silica and end-capping helps to minimize undesirable interactions with residual silanols, thereby improving peak shape, especially for basic compounds like Cinacalcet.
C8 Columns: Octylsilane (C8) columns offer moderate hydrophobicity and are sometimes used when less retention is desired. However, in the case of Cinacalcet, studies have shown that C18 columns generally provide superior separation of all related impurities. shimadzu-webapp.eu
Phenyl-Hexyl Columns: For complex separations involving compounds with different functionalities, alternative stationary phases like Phenyl-Hexyl can be advantageous. These phases offer different selectivity due to π-π interactions with aromatic analytes, which can be beneficial in resolving structurally similar impurities. lth.se
The selection is typically optimized based on achieving the best resolution between the API, Impurity 8, and other known related substances.
| Stationary Phase | Typical Dimensions | Particle Size | Key Characteristics & Suitability |
|---|---|---|---|
| C18 (Octadecylsilane) | 100-250 mm × 4.6 mm | 1.7-5 µm | High hydrophobicity; versatile for both polar and non-polar analytes. Widely used for Cinacalcet impurity profiling, offering superior separation. shimadzu-webapp.eunih.gov |
| C8 (Octylsilane) | 50-150 mm × 4.6 mm | 3-5 µm | Moderate hydrophobicity; provides less retention than C18. Generally shows less effective separation for the complete impurity profile of Cinacalcet compared to C18. shimadzu-webapp.euresearchgate.net |
| Phenyl-Hexyl | 150 mm x 4.6 mm | 5 µm | Provides alternative selectivity through π-π interactions. Useful for separating aromatic and moderately polar compounds, and can be applied to complex mixtures of acidic and basic drugs. lth.se |
The composition of the mobile phase, particularly its pH, is the most critical factor in developing a successful method for separating the acidic this compound from the basic Cinacalcet API.
pH Control: The ionization states of both the impurity and the API are pH-dependent. This compound, an acrylic acid derivative, has a predicted pKa of approximately 4.25. axionlabs.com Cinacalcet is a basic compound. To achieve good retention and sharp peak shapes for both types of compounds in a single run, the mobile phase pH must be carefully controlled. A low pH (typically between 2.5 and 3.5) is optimal. nih.govmastelf.com At this pH, the carboxylic acid group of Impurity 8 is protonated (non-ionized), making it more hydrophobic and thus better retained on a C18 column. Simultaneously, the amine group in Cinacalcet is fully protonated (ionized), ensuring consistent chromatographic behavior. Operating at a pH close to the pKa of an analyte can lead to poor peak shapes and shifts in retention time. uniupo.it
Buffer Systems: To maintain a constant pH throughout the analysis, a buffer is essential. Phosphate buffers (e.g., potassium dihydrogen phosphate) are commonly used due to their appropriate buffering capacity in the acidic range. shimadzu-webapp.eunih.govmastelf.com Acetate buffers are also a viable option. lth.se The buffer concentration is typically kept in the range of 10-50 mM to ensure stability without causing precipitation when mixed with the organic modifier. moravek.com
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred as it generally provides better peak shapes, lower viscosity, and lower UV cutoff compared to methanol. researchgate.net The ratio of the aqueous buffer to the organic modifier is adjusted to control the retention times of the analytes.
Due to the wide range of polarities between Cinacalcet, the acidic Impurity 8, and other potential non-polar impurities, an isocratic elution (constant mobile phase composition) is often insufficient to achieve a good separation within a reasonable time. Gradient elution, where the concentration of the organic modifier is increased during the run, is the preferred approach. shimadzu-webapp.euresearchgate.net
A typical gradient program starts with a lower percentage of the organic modifier (e.g., acetonitrile) to allow for the retention and separation of more polar compounds, including early-eluting impurities. The concentration of the organic modifier is then gradually increased to elute the main component (Cinacalcet) and, subsequently, any less polar, more strongly retained impurities. shimadzu-webapp.eu This technique ensures that all components are eluted with good peak shapes and that the analysis time is optimized. nih.gov
| Time (minutes) | % Aqueous Buffer (A) | % Acetonitrile (B) | Elution Profile |
|---|---|---|---|
| 0.0 | 70 | 30 | Initial conditions for retention of polar impurities. |
| 15.0 | 10 | 90 | Gradual increase in solvent strength to elute main analyte and less polar impurities. |
| 20.0 | 10 | 90 | Hold to ensure elution of all non-polar compounds. |
| 22.0 | 70 | 30 | Return to initial conditions. |
| 25.0 | 70 | 30 | Column re-equilibration for next injection. |
Table represents a typical gradient elution program for impurity profiling. researchgate.net
Ultraviolet (UV) detection is the most common mode of detection for HPLC analysis of Cinacalcet and its impurities due to the presence of chromophores (naphthalene and phenyl rings) in their structures. The selection of an optimal detection wavelength is crucial for achieving high sensitivity for all relevant compounds.
The wavelength is chosen based on the UV-Vis absorption spectra of Cinacalcet and its impurities. A wavelength where all components exhibit significant absorbance is preferred for simultaneous detection. For Cinacalcet and its structurally similar impurities, detection wavelengths are often set between 210 nm and 282 nm. nih.govmastelf.comsielc.com Studies have utilized wavelengths such as 215 nm, 223 nm, and 271 nm. shimadzu-webapp.euacdlabs.comscioninstruments.com this compound, being a cinnamic acid derivative, is expected to have a strong UV absorbance. To ensure maximum sensitivity for this specific impurity, the chosen wavelength should ideally be close to its absorbance maximum (λmax) while still providing an adequate response for Cinacalcet and other related substances. Often, a compromise wavelength is selected, or a photodiode array (PDA) detector is used to monitor a range of wavelengths simultaneously, which also aids in peak purity assessment. lth.se
A key performance characteristic of any impurity profiling method is its ability to resolve all specified impurities from the API and from each other. Resolution (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A resolution value of Rs ≥ 1.5 is generally considered to indicate baseline separation, which is necessary for accurate quantification. Regulatory guidelines often require a minimum resolution of >2 between the main peak and the closest eluting impurity. shimadzu-webapp.eu
For a method to be considered "stability-indicating," it must be able to separate the active ingredient from all potential degradation products and process-related impurities. mastelf.com Given the chemical differences between the acidic Impurity 8 and the basic Cinacalcet and its other basic impurities (such as regioisomers and diastereomers), achieving adequate resolution for all peaks is a primary goal of method development. shimadzu-webapp.eu The optimized parameters—stationary phase, mobile phase pH, and gradient program—must collectively ensure that this compound does not co-elute with any other component. Validation studies for such methods rigorously document the resolution between all critical pairs of compounds.
| Peak Pair | Typical Retention Time (min) - Analyte 1 | Typical Retention Time (min) - Analyte 2 | Resolution (Rs) | Acceptance Criteria |
|---|---|---|---|---|
| Impurity 8 / Solvent Front | (early elution) | - | > 2.0 | Well-resolved from solvent front |
| Regioisomer / Cinacalcet | 14.6 | 15.5 | > 2.0 | Baseline separation |
| Diastereomer 2 / Diastereomer 1 | 23.8 | 24.6 | > 2.0 | Baseline separation |
Table illustrates typical resolution values from a validated UPLC method for Cinacalcet impurities, demonstrating the method's separating power. shimadzu-webapp.eu Retention times for Impurity 8 are hypothetical, based on its expected early elution under typical RP-HPLC conditions for the main drug.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher efficiency, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). alispharm.comsepscience.com
The primary objective in developing a UPLC method for Cinacalcet impurities is to achieve a sensitive, stability-indicating, and robust separation in a single, rapid run. nih.gov Method development typically begins with selecting an appropriate stationary phase. For Cinacalcet and its impurities, a reversed-phase column such as an Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm) has proven effective. nih.gov
Optimization of chromatographic conditions is crucial for enhancing resolution and minimizing analysis time. Key parameters that are systematically adjusted include:
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen orthophosphate at pH 6.6) and an organic solvent like acetonitrile is commonly employed. nih.gov The gradient program is meticulously optimized to ensure adequate separation of all known impurities and degradation products from the main Cinacalcet peak. nih.gov
Flow Rate and Column Temperature: A flow rate of around 0.3 mL/min and a column temperature of approximately 35°C have been found to provide efficient separation. nih.gov
Detection Wavelength: The UV detection wavelength is selected based on the spectral data of Cinacalcet and its impurities to ensure maximum sensitivity. A wavelength of 223 nm is often used. nih.gov
Injection Volume: A small injection volume, such as 5 µL, is utilized, which is characteristic of UPLC systems and helps maintain high peak efficiency. nih.gov
Through such optimization, a well-resolved separation of Cinacalcet from its process-related impurities and degradation products can be achieved in a significantly shorter timeframe compared to conventional HPLC methods. nih.gov
The adoption of UPLC technology for the analysis of Cinacalcet impurities offers substantial advantages over traditional HPLC methods. The primary distinction lies in the particle size of the stationary phase, which is typically 3-5 µm in HPLC versus 1.7 µm in UPLC. alispharm.com This fundamental difference leads to significant improvements in analytical performance.
| Parameter | HPLC Methodology | UPLC Methodology | Advantage of UPLC |
| Analysis Time | Long run times, potentially around 70 minutes, were required to achieve adequate separation. nih.gov | Significantly shorter run times, often under 40 minutes, for a complete impurity profile. nih.gov | Faster analysis increases laboratory throughput and productivity. alispharm.com |
| Resolution | While separation is achievable, it may require longer columns and extended run times. nih.gov | Narrower peaks and higher column efficiency lead to superior resolution between closely eluting compounds. alispharm.comlcms.cz | Improved accuracy and precision in the quantification of impurities. alispharm.com |
| Sensitivity | Standard sensitivity. | Increased peak height due to narrower peaks results in higher sensitivity, crucial for detecting trace-level impurities. alispharm.comsepscience.com | Better detection and quantification of low-level impurities. |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. alispharm.com | Significantly lower, contributing to cost savings and reduced environmental impact. alispharm.comsepscience.com | More economical and environmentally friendly ("greener") analysis. |
In one documented case, an initial attempt to separate Cinacalcet impurities using a C18 HPLC column resulted in a run time of about 70 minutes. nih.gov By transferring the method to a UPLC system with a 1.7 µm particle column, a superior separation was achieved with a much shorter run time, demonstrating the practical benefits of UPLC in a quality control environment. nih.gov
Capillary Electrophoresis (CE) for Impurity Separation and Purity Assessment
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.comresearchgate.net It offers high separation efficiency, minimal sample and reagent consumption, and operational flexibility, making it an excellent alternative to chromatographic methods for pharmaceutical analysis. nih.govus.es
Cinacalcet is a chiral molecule, with the (R)-enantiomer being the therapeutically active form. mdpi.com Its distomer, (S)-Cinacalcet, is considered a chiral impurity. us.es Therefore, analytical methods must be capable of separating these enantiomers to ensure the enantiomeric purity of the drug substance. nih.gov
Capillary Zone Electrophoresis (CZE) is highly effective for such chiral separations. mdpi.comnih.gov The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) are widely used for this purpose. mdpi.comspringernature.com For Cinacalcet, modified cyclodextrins such as (2-hydroxypropyl)-γ-cyclodextrin (HP-γ-CD) have demonstrated excellent chiral resolving capabilities. mdpi.comnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities, allowing them to be separated. future4200.com A complete separation of Cinacalcet enantiomers and other related impurities can be achieved in approximately 10 minutes using this technique. nih.gov
Quality by Design (QbD) is a systematic approach to method development that emphasizes understanding the process and managing risks to ensure the final method is robust and fit for its intended purpose. researchgate.netchromatographyonline.comamericanpharmaceuticalreview.com The application of QbD principles to the development of a CE method for Cinacalcet impurities involves several key steps. nih.gov
Defining Method Goals: The primary goal is to develop a CE method that can simultaneously determine the enantiomeric purity and the content of other related impurities of Cinacalcet. nih.gov Critical Method Attributes (CMAs), which are the performance characteristics that must be met, include enantioresolution and analysis time. nih.gov
Risk Assessment and Parameter Screening: Potential factors that could impact the CMAs are identified. These Critical Method Parameters (CMPs) for a CE separation of Cinacalcet impurities include the pH and concentration of the background electrolyte, the concentration of the chiral selector (HP-γ-CD), the concentration of an organic modifier (like methanol), the applied voltage, and the capillary temperature. nih.gov
Optimization using Design of Experiments (DoE): A multivariate strategy, such as a Box-Behnken Design, is employed to systematically investigate the effects of the CMPs and their interactions on the CMAs. nih.gov This experimental design allows for the creation of response surface models that describe the relationship between the parameters and the method's performance. nih.gov
Defining the Method Operable Design Region (MODR): Based on the models, an MODR is established. The MODR is a multidimensional space where the combination of various parameter settings has been shown to consistently meet the required CMAs with a high degree of probability (e.g., ≥90%). nih.gov
A summary of the QbD approach for the CE analysis of Cinacalcet impurities is presented below.
| QbD Element | Description | Example for Cinacalcet CE Method |
| Critical Method Attributes (CMAs) | The desired performance characteristics of the method. | Enantioresolution, Analysis Time. nih.gov |
| Critical Method Parameters (CMPs) | Method variables that can significantly impact the CMAs. | Voltage, Buffer pH, Methanol Concentration, HP-γ-CD Concentration. nih.gov |
| Experimental Design | A structured approach to determine the relationship between CMPs and CMAs. | Box-Behnken Design. nih.gov |
| Method Operable Design Region (MODR) | The defined operating space that ensures robust method performance. | e.g., Voltage: 26-27 kV; Buffer pH: 2.60-2.80; HP-γ-CD: 3.0-3.5 mM. nih.gov |
This QbD-driven approach results in a well-understood, robust, and validated CE method suitable for the quality control of Cinacalcet. nih.gov
Spectroscopic Elucidation for Structural Confirmation
Following the separation and isolation of an impurity, its chemical structure must be unequivocally confirmed. This is a critical step in impurity profiling, particularly for novel or unknown degradation products that may arise during stability studies. dphen1.comresearchgate.net A combination of powerful spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is used for this purpose. researchgate.netoutsourcedpharma.com
Forced degradation studies—where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light—are performed to generate potential impurities. dphen1.comresearchgate.net The degradation products are then separated by liquid chromatography and subjected to spectroscopic analysis.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are invaluable for determining the molecular weight of the impurity and providing information about its fragmentation pattern. researchgate.net This data offers crucial clues about the impurity's molecular structure and how it differs from the parent drug molecule. outsourcedpharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H (proton) and 13C (carbon) NMR, provides detailed information about the chemical environment of each atom within the molecule. researchgate.net By analyzing chemical shifts, coupling constants, and through two-dimensional NMR experiments, the precise connectivity of atoms can be determined, leading to a definitive structural confirmation. researchgate.netoutsourcedpharma.com
These orthogonal techniques, when used together, provide a comprehensive characterization that can definitively identify process-related impurities and degradation products, ensuring that reference standards used in quality control are well-characterized. outsourcedpharma.comsynthinkchemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities like this compound. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR is indispensable for elucidating the precise structure of an unknown compound that has been isolated from the API. researchgate.nethyphadiscovery.com
¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the number of different types of protons and their integrations reveal their relative ratios. ¹³C NMR provides a count of the number of non-equivalent carbons. For a compound like this compound, the spectra would be complex, showing distinct signals for the aromatic protons of the naphthalene and trifluoromethylphenyl rings, as well as aliphatic protons from the ethyl and propyl chains. Any deviation in chemical shifts, splitting patterns, or integrations compared to the parent Cinacalcet molecule would signal a structural modification.
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group in the Cinacalcet structure, ¹⁹F NMR is a highly specific and sensitive technique. It can confirm the presence and electronic environment of the -CF₃ group in Impurity 8.
2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular structure. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Long-range carbon-proton correlations are determined using HMBC (Heteronuclear Multiple Bond Correlation), which is key to connecting different molecular fragments. hyphadiscovery.com These analyses, when combined, allow for the complete and definitive assignment of the impurity's structure. researchgate.net
Table 1: Typical NMR Chemical Shift Ranges for Cinacalcet-Related Structures
| Structural Moiety | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Naphthalene Ring | ¹H | 7.2 - 8.2 | Complex multiplet patterns characteristic of the fused aromatic system. |
| Trifluoromethylphenyl Ring | ¹H | 7.4 - 7.6 | Signals corresponding to the substituted benzene ring. |
| Aliphatic Chain Protons | ¹H | 1.5 - 3.5 | Includes signals from the ethylamine and propyl groups; shifts are sensitive to nearby functional groups. |
| Aromatic Carbons | ¹³C | 120 - 145 | Multiple signals for the naphthalene and phenyl carbons. |
| Trifluoromethyl Carbon | ¹³C | ~125 (quartet) | Characteristic quartet due to coupling with fluorine atoms. |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of an impurity and gaining structural insights through fragmentation analysis. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion of this compound. This precision allows for the determination of its elemental composition, which is a critical step in identifying the molecular formula and distinguishing between compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion. The resulting fragmentation pattern is a structural fingerprint of the molecule. For a Cinacalcet-related impurity, characteristic fragmentation would likely involve cleavage of the C-N bonds or within the propyl chain. By analyzing these fragments, chemists can deduce the connectivity of the molecule and pinpoint the location of structural modifications relative to the parent drug. researchgate.netmiamioh.edu This technique is particularly sensitive, making it suitable for detecting and identifying impurities present at very low levels. lcms.cz
Table 2: Common Mass Fragmentation Pathways for the Cinacalcet Core Structure
| Precursor Ion (m/z) | Fragment Ion (m/z) | Likely Neutral Loss | Interpretation |
|---|---|---|---|
| 358 [M+H]⁺ | 155 | C₁₂H₁₃N | Cleavage yielding the naphthylethylamine moiety. |
| 358 [M+H]⁺ | 203 | C₁₀H₉ | Loss of the naphthalene portion. |
Infrared (IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be compared to that of pure Cinacalcet to identify any differences. researchgate.net The presence, absence, or shift of specific absorption bands provides valuable clues about the impurity's structure. For instance, a change in the N-H stretching band could indicate a modification at the secondary amine, while alterations in the aromatic C-H or C=C regions might suggest a change in one of the ring systems. The strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also a key diagnostic feature. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Cinacalcet Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (weak to medium) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in Cinacalcet. The naphthalene and trifluoromethylphenyl moieties in Cinacalcet are the primary chromophores that absorb UV light at specific wavelengths (λmax). scispace.comijrpr.com
The UV-Vis spectrum of this compound can be compared to the reference spectrum of Cinacalcet. A shift in the λmax or a change in the shape of the absorption bands could indicate a modification to the aromatic systems or the introduction of a new chromophore. While not providing a complete structure, UV-Vis spectroscopy is a simple and robust method often used as a detection technique in liquid chromatography, where it is essential for quantification. ijaresm.com Various studies report λmax values for Cinacalcet in the range of 271 nm to 282 nm, which are used for its detection and quantification. scispace.comwjpr.netbiointerfaceresearch.com
Table 4: Reported UV-Vis Absorption Maxima (λmax) for Cinacalcet
| Reported λmax (nm) | Solvent/Mobile Phase Context | Reference |
|---|---|---|
| 223 | UPLC with phosphate buffer/acetonitrile | nih.gov |
| 270 | HPLC with ammonium acetate/acetonitrile | researchgate.net |
| 271 | Methanol:Water | scispace.com |
| 279 | Not Specified | ijrpr.com |
| 281 | Methanol | ijaresm.com |
Hyphenated Techniques for Comprehensive Impurity Profiling (e.g., LC-MS)
For comprehensive impurity profiling, hyphenated techniques that couple the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry (MS) are the industry standard. lcms.cz An LC-MS method is essential for separating this compound from the API and other related substances, allowing for its individual detection and characterization. nih.gov
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically developed to achieve efficient separation of all potential impurities. researchgate.netnih.gov Once separated, the eluent is introduced into the mass spectrometer. The MS detector provides the molecular weight of the impurity, while MS/MS analysis can be performed in real-time to generate fragmentation data for structural elucidation. nih.govresearchgate.net
This approach allows for the detection and tentative identification of impurities even at trace levels. Following tentative identification by LC-MS, the impurity can be isolated using preparative chromatography, and its definitive structure is then confirmed using NMR and other spectroscopic techniques as described above. researchgate.net
Table 5: Example LC Conditions for Cinacalcet Impurity Profiling
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Technique | RP-UPLC | RP-HPLC |
| Column | Acquity BEH Shield RP18, 100 x 2.1 mm, 1.7 µm | Phenomenex C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | pH 6.6 Phosphate Buffer | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection | UV at 223 nm | UV at 270 nm |
| Reference | nih.gov | researchgate.net |
Impurity Profiling, Control Strategies, and Regulatory Considerations for Cinacalcet Impurity 8
Impurity Profile Analysis Strategies in Drug Substance and Drug Product
Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance and drug product. bhu.ac.in For Cinacalcet, this involves monitoring process-related impurities, which are by-products or unreacted intermediates from the synthesis, and degradation products that may form during storage or upon exposure to stress conditions. synthinkchemicals.com The synthetic route of Cinacalcet can lead to several known impurities, including starting materials, intermediates, and isomers. nih.gov
The analytical strategy for impurity profiling typically employs high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), which are powerful techniques for separating and quantifying components in a mixture. nih.govresearchgate.net These methods must be stability-indicating, meaning they are capable of separating the active pharmaceutical ingredient (API) from all potential impurities and degradation products. bhu.ac.in Regulatory expectations require that any analytical method used for impurity profiling is suitable for its intended purpose, covering aspects like the identification and quantification of process impurities. bhu.ac.in The goal is to develop a comprehensive understanding of the impurity landscape of Cinacalcet to ensure the final product meets the stringent quality standards set by pharmacopeias and regulatory agencies. nih.govsynthinkchemicals.com
Stability-Indicating Analytical Method Development for Impurity Quantification
The development of a stability-indicating analytical method is a cornerstone of pharmaceutical quality control. For Cinacalcet, this involves creating a robust method, typically using reverse-phase HPLC (RP-HPLC) or UPLC, that can accurately quantify Cinacalcet and its impurities, including Impurity 8, in the presence of degradants. nih.govbiointerfaceresearch.com The method's development focuses on achieving efficient chromatographic separation of all relevant compounds. nih.gov Key parameters that are optimized during development include the column type (e.g., C18), mobile phase composition (e.g., a mixture of a buffer and an organic solvent like acetonitrile), flow rate, column temperature, and UV detection wavelength. nih.govbiointerfaceresearch.com
Forced Degradation Studies for Method Specificity and Impurity Identification
Forced degradation, or stress testing, is an essential part of developing a stability-indicating method. ijrpr.comhumanjournals.com In these studies, the drug substance and drug product are subjected to harsh conditions to accelerate their degradation. biointerfaceresearch.comresearchgate.net Common stress conditions include exposure to acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light (photolytic degradation). nih.govijrpb.com
The primary purpose of these studies is to generate potential degradation products and demonstrate the specificity of the analytical method. humanjournals.com The method is considered specific if it can resolve the main drug peak from all the degradation products formed under these stress conditions, ensuring that there is no interference. nih.govbiointerfaceresearch.com For Cinacalcet, studies have shown that it can degrade under various conditions, with significant degradation often observed under oxidative stress. nih.govbhu.ac.in The degradation products are well-resolved from Cinacalcet and its known impurities, confirming the stability-indicating nature of the developed methods. nih.gov Peak purity analysis, often performed using a photodiode array (PDA) detector, is used to confirm the homogeneity of the Cinacalcet peak in stressed samples. nih.govbhu.ac.in
Table 1: Summary of Forced Degradation Conditions and Observations for Cinacalcet
| Stress Condition | Agent/Parameter | Duration | Observation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Degradation observed. biointerfaceresearch.comijrpb.com |
| Base Hydrolysis | 0.1 N NaOH | 12 hours | Degradation observed. biointerfaceresearch.comijrpb.com |
| Oxidation | 3% H2O2 | - | Significant degradation observed. nih.govbiointerfaceresearch.com |
| Thermal | 50-105°C | 24 hours | Degradation observed. biointerfaceresearch.comijrpr.com |
| Photolytic (UV) | UV light | 7 days | Degradation observed. biointerfaceresearch.comijrpb.com |
Mass Balance Evaluation in Degradation Studies
Mass balance is a critical evaluation performed during forced degradation studies to ensure that the analytical method accounts for all components of the sample. nih.govmournetrainingservices.com It is defined as the process of adding together the assay value of the drug and the levels of its degradation products to see how closely the total adds up to 100% of the initial value, considering the margin of analytical error. mournetrainingservices.com
Achieving good mass balance demonstrates the stability-indicating capability of the method by confirming that the decrease in the amount of the active drug is matched by a corresponding increase in the amount of degradation products. mournetrainingservices.compharmtech.com For Cinacalcet, mass balance studies have been successfully performed, with results often exceeding 96%, thereby proving the stability-indicating power of the developed analytical methods. nih.govresearchgate.net This provides confidence that all significant degradation products are being detected and quantified, and that the method is reliable for stability testing. pharmtech.com
Analytical Method Validation Parameters for Impurity 8 Quantification
Once a stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose, which in this case is the quantification of Cinacalcet Impurity 8. nih.govsmsjournals.com Validation involves assessing various parameters to demonstrate the method's reliability and accuracy.
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or placebo components. biointerfaceresearch.comresearchgate.net In the context of quantifying Impurity 8, the method's specificity is demonstrated by showing that there is no interference from Cinacalcet, other known impurities, or excipients at the retention time of Impurity 8. nih.govijrpr.com This is typically confirmed by injecting individual solutions of Cinacalcet, Impurity 8, other related substances, and a placebo solution to ensure that each component has a distinct retention time and does not co-elute. nih.govijrpr.com The use of a PDA detector can further confirm peak purity, ensuring that the peak corresponding to Impurity 8 is spectrally homogeneous. bhu.ac.in
Linearity of Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. biointerfaceresearch.com For the quantification of Impurity 8, linearity is established by preparing a series of solutions of the impurity at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to about 150% or 200% of the expected impurity level. nih.govijrpr.com The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. nih.gov
The acceptance criteria for linearity typically include a high correlation coefficient (r² or r), which should be close to 0.999. bhu.ac.inbiointerfaceresearch.com This ensures that the method can provide accurate quantitative results for varying levels of Impurity 8 that might be present in a sample. nih.gov
Table 2: Example Linearity Data for an Impurity
| Concentration Level (%) | Concentration (µg/mL) | Peak Area |
|---|---|---|
| LOQ | 0.2 | 70757 |
| 50% | 0.75 | 135730 |
| 100% | 1.5 | 272123 |
| 150% | 2.25 | 426781 |
| 200% | 3.0 | 552359 |
This table is illustrative and based on typical data from linearity studies. ijrpr.com
Precision (Repeatability and Intermediate Precision)
Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. For the analysis of Cinacalcet impurities, repeatability is often determined by performing at least six replicate injections of a sample solution spiked with the impurity at a specified concentration. The acceptance criterion is generally a low Relative Standard Deviation (% RSD) of the measured peak areas, typically not more than 2.0%. biointerfaceresearch.comwisdomlib.org
Intermediate Precision (Inter-day Precision/Ruggedness): This demonstrates the reliability of the method when used by different analysts, on different days, and with different instruments within the same laboratory. biointerfaceresearch.comnih.gov This evaluation is crucial for ensuring the method's consistency over time. The % RSD for intermediate precision studies should also fall within acceptable limits, confirming the method's reproducibility. biointerfaceresearch.comnih.gov For instance, studies on Cinacalcet impurities have shown % RSD values well within 2.2% for intermediate precision, confirming the high precision of the analytical method. nih.gov
Table 1: Example Precision Data for a Cinacalcet Impurity Analytical Method
| Precision Type | Parameter | Acceptance Criterion | Typical Result (% RSD) |
| Repeatability | % RSD of 6 replicate injections | ≤ 2.0% | < 2.1% nih.gov |
| Intermediate Precision | % RSD across different days, analysts, instruments | ≤ 5.0% | < 2.2% nih.gov |
Accuracy/Recovery Studies
Accuracy is the measure of the closeness of the analytical method's results to the true value. It is determined by recovery studies, where a known amount of the impurity standard (in this case, this compound) is added (spiked) into a sample matrix (placebo or drug product) at different concentration levels. nih.govbhu.ac.in Typically, accuracy is assessed at a minimum of three concentration levels, such as 50%, 100%, and 150% of the target concentration, with three replicates at each level. biointerfaceresearch.comsmsjournals.com
The percentage recovery of the impurity is then calculated. For impurities, the accepted limits for recovery are often between 98% and 102%, demonstrating that the method can accurately quantify the impurity without significant bias from the sample matrix. biointerfaceresearch.comresearchgate.net Some methods demonstrate acceptable accuracy within a broader range of 90% to 110%. bhu.ac.in
Table 2: Illustrative Accuracy/Recovery Data for this compound
| Spiked Level (% of Target Conc.) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ | 0.22 | 0.21 | 95.5% |
| 100% | 1.10 | 1.08 | 98.2% |
| 150% | 1.65 | 1.67 | 101.2% |
| Average % Recovery | 98.3% |
Note: Data is representative based on typical validation studies for Cinacalcet impurities. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.
LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1.
LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bhu.ac.in The signal-to-noise ratio for LOQ is commonly set at 10:1. bhu.ac.in
For Cinacalcet impurities, sensitive methods like UPLC or HPLC are employed to achieve low LOD and LOQ values, ensuring that even trace amounts of impurities can be reliably controlled. nih.gov For example, validated methods for known Cinacalcet impurities have achieved LOQ values as low as 0.22 µg/mL to 0.47 µg/mL. nih.gov The precision at the LOQ level is also verified, with the % RSD of replicate injections required to be below a specified limit, often less than 10%. nih.gov
Table 3: Representative LOD and LOQ Values for Cinacalcet Impurities
| Parameter | Method | Typical Value (µg/mL) |
| LOD | UPLC | 0.036 - 0.167 nih.gov |
| LOQ | UPLC | 0.11 - 0.47 nih.gov |
| LOD | HPLC | ~0.32 wjpr.net |
| LOQ | HPLC | ~0.91 wjpr.net |
Role of Impurity Standards in Pharmaceutical Quality Control and Research
Impurity reference standards are highly characterized materials of established purity that are essential for the quality control and research of pharmaceuticals. pharmaffiliates.com For this compound, a well-characterized standard serves several critical functions:
Identification : The reference standard is used to confirm the identity of an impurity peak in a chromatogram by comparing retention times. synthinkchemicals.com
Quantification : It is used to create calibration curves or as a single-point standard to accurately determine the concentration of the impurity in a drug substance or product. synthinkchemicals.com
Method Validation : As demonstrated in the sections above, the standard is indispensable for validating analytical methods for specificity, accuracy, precision, linearity, and LOQ. synthinkchemicals.com
Stability Studies : Reference standards help in monitoring the formation of degradation products during stability testing, ensuring the drug product remains safe and effective throughout its shelf life. pharmaffiliates.com
Access to high-quality, reliable impurity standards is a prerequisite for meeting stringent regulatory requirements and ensuring patient safety. pharmaffiliates.com These standards are used in GMP-compliant quality control, method validation, and in support of regulatory filings like Abbreviated New Drug Applications (ANDAs). synthinkchemicals.com
Regulatory Expectations and Compliance with International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q3A/Q3B) for Impurities
The control of impurities in new drug substances and new drug products is governed by guidelines from the International Council for Harmonisation (ICH), primarily Q3A(R2) and Q3B(R2), respectively. ich.orgamsbiopharma.comeuropa.eu These guidelines establish a scientific and risk-based approach to impurity control.
The core of the ICH guidelines is the establishment of three key thresholds based on the Maximum Daily Dose (MDD) of the drug:
Reporting Threshold : The level at which an impurity must be reported in a regulatory submission. For a drug with an MDD of up to 2 g/day , this threshold is 0.05%. amsbiopharma.com
Identification Threshold : The level above which the structure of an impurity must be determined. For an MDD between 10 mg and 2 g/day , this is 0.10% or a total daily intake of 1.0 mg, whichever is lower. amsbiopharma.comfda.gov
Qualification Threshold : The level at which an impurity must be qualified for its biological safety. kobia.kr Qualification involves acquiring and evaluating data to establish the safety of the impurity at the specified level. For an MDD between 10 mg and 2 g/day , this threshold is 0.15% or a 1.0 mg total daily intake. amsbiopharma.comfda.gov
For this compound, the manufacturing process must be controlled to ensure that its level in the final product is consistently below the qualification threshold. If the impurity level exceeds this threshold, comprehensive toxicological studies are required to demonstrate its safety. kobia.kr Adherence to ICH Q3A/Q3B guidelines is mandatory for regulatory approval in major regions like the US, Europe, and Japan, ensuring a global standard for drug quality and safety. amsbiopharma.comeuropa.eu
Q & A
Q. How can researchers mitigate challenges in detecting low-abundance enantiomeric impurities (e.g., S-Cinacalcet) during impurity profiling?
- Methodological Answer : Employ chiral stationary phases in HPLC or CE with cyclodextrin additives. Validate detection limits (LOD/LOQ) using spiked samples and confirm enantiomeric resolution via polarimetric detection. Cross-reference with synthetic S-enantiomer standards for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
